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Compound of Interest

Compound Name: SU5204

Cat. No.: B15569523

For researchers, scientists, and drug development professionals, this document provides a
comprehensive technical overview of the chemical structure, properties, and biological activity
of SU5204, a notable tyrosine kinase inhibitor.

Chemical Structure and Properties

SU5204 is a synthetic organic compound belonging to the indolinone class of molecules. Its
chemical structure is characterized by an oxindole core substituted with an ethoxy-phenyl
methylidene group.

Table 1: Chemical and Physical Properties of SU5204
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Property Value Source
(32)-3-[(2-
IUPAC Name ethoxyphenyl)methylidene]-1,3  [1]

-dihydro-2H-indol-2-one

Molecular Formula C17H15NO2

Molecular Weight 265.31 g/mol

CAS Number 186611-11-0

Appearance Light yellow to yellow solid

DMSO: = 2.5 mg/mL (9.42
Solubility mM) Water: Insoluble Ethanol: [2]
Insoluble

Powder: -20°C for 3 years; 4°C
for 2 years In solvent: -80°C

Storage [2]
for 6 months; -20°C for 1

month

Mechanism of Action: Inhibition of VEGFR-2 and
HER2 Signaling

SU5204 functions as a potent inhibitor of specific receptor tyrosine kinases (RTKs), primarily
targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or
FIk-1) and Human Epidermal Growth Factor Receptor 2 (HERZ2, also known as ErbB2). By
competing with ATP for the binding site in the catalytic domain of these receptors, SU5204
effectively blocks their autophosphorylation and subsequent activation of downstream signaling
pathways. This inhibition disrupts crucial cellular processes such as proliferation, migration,
and angiogenesis, which are often dysregulated in cancer.

Table 2: Inhibitory Activity of SU5204
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Target ICso0 Source
VEGFR-2 (FLK-1) 4 uM [2]
HER2 51.5 uM [2]

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling cascade is a critical regulator of angiogenesis, the formation of new
blood vessels. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a series of downstream
events, including the activation of the PLCy-PKC-Raf-MEK-MAPK and PI3K-Akt pathways,
which are pivotal for endothelial cell proliferation, survival, and migration. SU5204's inhibition of
VEGFR-2 directly impedes these processes.
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VEGFR-2 Signaling Pathway Inhibition by SU5204

HER2 Signaling Pathway

HERZ2 is a member of the epidermal growth factor receptor (EGFR) family and plays a
significant role in the development and progression of certain types of cancer, notably breast
cancer. HER2 can form homodimers or heterodimers with other EGFR family members, leading
to the activation of downstream signaling pathways, including the PI3K-Akt and MAPK
pathways, which drive cell proliferation and survival. SU5204's inhibitory action on HER2 can

disrupt these oncogenic signals.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.medchemexpress.com/su5204.html
https://www.medchemexpress.com/su5204.html
https://www.benchchem.com/product/b15569523?utm_src=pdf-body
https://www.benchchem.com/product/b15569523?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569523?utm_src=pdf-body
https://www.benchchem.com/product/b15569523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PI3K > Akt » mTOR w
Inhibits
Ras > Raf > MEK > ERK Cell Proliferation

Click to download full resolution via product page
HER?2 Signaling Pathway Inhibition by SU5204

Experimental Protocols

The following sections outline detailed methodologies for key experiments involving SU5204.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of
SU5204 against VEGFR-2 kinase using a luminescence-based assay that measures ATP
consumption.[3][4]

Materials:

Recombinant human VEGFR-2 kinase

o Poly (Glu, Tyr) 4:1 peptide substrate

o ATP

e Kinase buffer (e.g., 40 mM Tris-HCI pH 7.4, 20 mM MgClz, 0.1 mg/mL BSA)
e SU5204 stock solution (in DMSO)

o ADP-Glo™ Kinase Assay Kit (or similar)

» White, opaque 96-well plates

o Plate reader capable of luminescence detection
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Procedure:

o Prepare serial dilutions of SU5204 in kinase buffer. A typical starting concentration is 100 uM
with 3-fold serial dilutions. Include a DMSO-only vehicle control.

e In a 96-well plate, add the kinase reaction buffer.

e Add the appropriate amount of VEGFR-2 kinase to each well.

e Add the serially diluted SU5204 or DMSO to the wells.

e Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

« Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final
ATP concentration should ideally be at the Km for VEGFR-2.

¢ Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

» Stop the kinase reaction and measure the amount of ADP produced by following the
manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a
reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and
generate a luminescent signal.

e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each SU5204 concentration relative to the vehicle control
and determine the 1Cso value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay to assess the effect of SU5204 on the viability and proliferation of a relevant
cancer cell line (e.g., a line known to overexpress VEGFR-2 or HER?2).[5][6][7][8]

Materials:

e Cancer cell line of interest (e.g., HUVEC, SK-BR-3)
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o Complete cell culture medium

e SU5204 stock solution (in DMSO)

e MTT solution (5 mg/mL in PBS, sterile filtered)

e Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
o 96-well clear flat-bottom tissue culture plates

o Multi-channel pipette

o Microplate reader capable of measuring absorbance at 570 nm

Procedure:

» Seed the cells in a 96-well plate at a predetermined optimal density and allow them to
adhere overnight in a 37°C, 5% COz2 incubator.

o Prepare serial dilutions of SU5204 in complete cell culture medium. Include a DMSO-only
vehicle control.

» Remove the medium from the cells and replace it with the medium containing the various
concentrations of SU5204 or the vehicle control.

 Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

¢ Following the incubation period, add 10-20 pyL of MTT solution to each well and incubate for
2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

o Carefully remove the medium containing MTT.
e Add 100-150 pL of the solubilization solution to each well to dissolve the formazan crystals.
o Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

» Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability for each treatment group relative to the vehicle
control and determine the ICso value.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization
of a kinase inhibitor like SU5204.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15569523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

@ompound of Interest (SU5204)

In Vitro Kinase Inhibition Assay
(e.g., against VEGFR-2, HER2)

Determine ICso Values

Potent compounds

Cell-Based Assays
(e.g., Cell Viability/Proliferation)

Determine Cellular ICso

Active in cells

Mechanism of Action Studies
(e.g., Western Blot for p-VEGFR-2)

l

In Vivo Efficacy Studies
(e.g., Xenograft Models)

fficacious in vivo

Lead Optimization / Further Development

Click to download full resolution via product page

Workflow for Kinase Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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